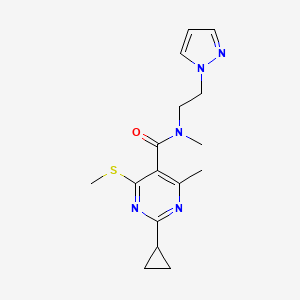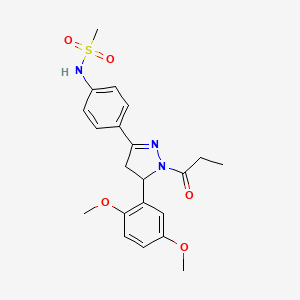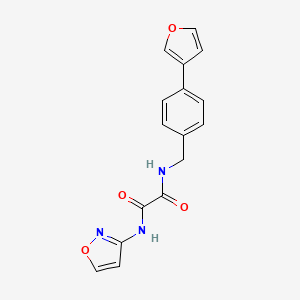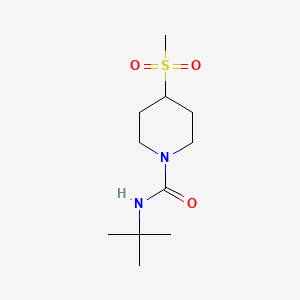![molecular formula C20H19N3O3S B2535475 N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-37-8](/img/structure/B2535475.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Applications
The chemical structure of N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide hints at a complex biopolymer with potential for specific properties depending on functional groups, substitution degree, and patterns. Such chemical structures are known for their promising path towards new biopolymer ethers and esters. These compounds, especially those involving xylan derivatives, have demonstrated application potential in drug delivery systems, utilizing their ability to form nanoparticles for targeted medication delivery. Additionally, their cationic versions offer a wide range of applications, including serving as paper strength additives, flocculation aids, and antimicrobial agents, hinting at the versatile industrial applications of such complex chemical structures (Petzold-Welcke et al., 2014).
Pharmacological Interactions and Pathways
The compound's imidazole component, similar to other azole compounds, exhibits significant pharmacological interactions, particularly with the Cytochrome P450 (CYP) enzymes. These interactions are critical in drug metabolism, leading to potential drug-drug interactions when multiple drugs are coadministered. Understanding the selectivity and potency of chemical inhibitors for CYP isoforms is crucial in predicting and managing such interactions, an area where this compound might play a significant role due to its structural components (Khojasteh et al., 2011).
Central Nervous System (CNS) Effects
Structural relatives of this compound, particularly those in the azole group, show potential for CNS applications. Imidazole and benzimidazole derivatives have been investigated for their CNS properties, with findings suggesting their utility in developing potent CNS drugs. Their ability to penetrate the CNS and exhibit various agonistic and antagonistic activities makes them potential candidates for treating neurological disorders (Saganuwan, 2020).
Environmental Implications and Removal Techniques
Given the complex structure of this compound and its potential environmental persistence, understanding the removal techniques of similar complex organic compounds from aqueous solutions is vital. Studies on compounds like sulfamethoxazole, which shares functional groups like N-amine with this compound, shed light on advanced removal techniques. These include adsorption, electrochemical oxidation, and photocatalytic degradation, emphasizing sustainable development and cost-effectiveness (Prasannamedha & Kumar, 2020).
DNA Interaction and Drug Development
The benzimidazole component of the compound suggests possible interactions with DNA, similar to compounds like Hoechst 33258, which binds to the minor groove of double-stranded DNA. This interaction is particularly critical in drug development for chromosomal and nuclear staining, analysis of nuclear DNA content, and as a starting point for rational drug design. Understanding the binding specificity and molecular basis of these interactions is crucial for developing new drugs and investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-3-2-4-16(9-14)23-8-7-21-20(23)27-12-19(24)22-11-15-5-6-17-18(10-15)26-13-25-17/h2-10H,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJXPQRTIAZLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2535395.png)
![4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2535398.png)




![6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2535403.png)

![7-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2535409.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-({5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2535414.png)
![2-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzothiazole](/img/structure/B2535415.png)